molecular formula C15H16N4O B1341728 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 946686-69-7

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1341728
CAS No.: 946686-69-7
M. Wt: 268.31 g/mol
InChI Key: ZSCPJAUELBWVEC-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[1,5-a]pyrimidine Research

The development of pyrazolo[1,5-a]pyrimidine chemistry traces its origins to systematic investigations of fused heterocyclic systems in the mid-20th century. The pyrazolo[1,5-a]pyrimidine scaffold emerged as a particularly valuable structural motif when researchers discovered its remarkable versatility in medicinal applications. These compounds were first recognized for their potential as bioactive molecules through early synthetic studies that established general cyclization routes from 3-aminopyrazole and 1,3-dicarbonyl compounds. The historical progression of this research field has been marked by continuous discoveries of diverse biological activities associated with various substitution patterns on the pyrazolo[1,5-a]pyrimidine core.

The evolution of synthetic methodologies for pyrazolo[1,5-a]pyrimidines has progressed through several distinct phases, beginning with traditional condensation reactions and advancing to more sophisticated approaches including microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and green chemistry methodologies. These synthetic advances have enabled researchers to explore the full potential of the pyrazolo[1,5-a]pyrimidine scaffold, leading to the identification of compounds with potent biological activities ranging from kinase inhibition to antiviral properties. The historical development of structure-activity relationship studies has revealed that specific substitution patterns, particularly those involving electron-donating groups and aromatic substituents, significantly influence the pharmacological properties of these heterocyclic systems.

Research efforts in the field have consistently demonstrated that pyrazolo[1,5-a]pyrimidines serve as privileged scaffolds in drug discovery, with documented activities as analgesics, benzodiazepine receptor antagonists, angiotensin II receptor antagonists, angiogenesis inhibitors, anti-inflammatory agents, neuropeptide Y receptor antagonists, cyclooxygenase-2 inhibitors, and corticotrophin-releasing hormone receptor type 1 antagonists. The historical context reveals a progressive understanding of how structural modifications influence biological activity, establishing the foundation for rational drug design approaches that continue to drive current research in this area.

Significance of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in Heterocyclic Chemistry

The compound 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine holds particular significance in heterocyclic chemistry due to its unique combination of structural features that exemplify key principles of molecular design and biological activity. The incorporation of the 4-methoxyphenyl substituent at position 3 provides enhanced lipophilicity and potential for favorable pharmacokinetic properties, while the dimethyl groups at positions 2 and 5 contribute to metabolic stability and receptor selectivity. The amine functionality at position 7 serves as a critical pharmacophore element that enables hydrogen bonding interactions with biological targets, making this compound an excellent model for studying structure-activity relationships in pyrazolo[1,5-a]pyrimidine systems.

The structural complexity of this compound demonstrates several important concepts in heterocyclic chemistry, including the influence of electron-donating methoxy groups on aromatic reactivity, the role of steric factors in determining molecular conformation, and the impact of substitution patterns on biological recognition. The presence of multiple aromatic rings creates opportunities for pi-pi stacking interactions, while the methoxy substituent enhances the compound's ability to participate in hydrogen bonding as both donor and acceptor. These structural features collectively contribute to the compound's potential for diverse biological activities and its value as a synthetic intermediate for the development of related analogs.

Studies have shown that compounds within this structural class exhibit promising biological activities, with particular emphasis on their potential as protein kinase inhibitors and therapeutic agents targeting various disease pathways. The significance of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine extends beyond its individual properties to encompass its role as a representative example of how systematic structural modifications can be employed to optimize biological activity while maintaining favorable physicochemical properties.

Chemical Classification and Nomenclature

The systematic classification of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine follows established conventions for heterocyclic nomenclature and provides insight into the compound's structural organization. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system consisting of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring.

The complete systematic name reflects the specific substitution pattern that defines this particular derivative: the 4-methoxyphenyl group at position 3, methyl groups at positions 2 and 5, and an amine group at position 7. The Chemical Abstracts Service registry number 946686-69-7 provides a unique identifier for this specific compound, facilitating precise identification in chemical databases and literature searches. Alternative nomenclature systems may refer to this compound using various synonymous names, but the systematic name provides the most comprehensive description of its molecular structure.

The molecular formula C15H16N4O indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom, with a molecular weight of 268.31 g/mol. The structural representation using Simplified Molecular-Input Line-Entry System notation provides a standardized method for encoding the molecular structure in computer-readable format, enabling efficient database searches and computational analyses. This systematic approach to nomenclature ensures precise communication among researchers and facilitates the organization of chemical knowledge within the broader context of heterocyclic chemistry.

Related Pyrazolopyrimidine Derivatives and Their Importance

The family of pyrazolopyrimidine derivatives encompasses a diverse array of structurally related compounds that share the core pyrazolo[1,5-a]pyrimidine scaffold while differing in their specific substitution patterns and functional group arrangements. Within this chemical family, several derivatives have demonstrated remarkable biological activities and therapeutic potential, establishing pyrazolopyrimidines as a privileged class of bioactive molecules in medicinal chemistry research. The systematic exploration of structure-activity relationships within this family has revealed important principles governing biological activity and has guided the development of optimized compounds for various therapeutic applications.

Notable examples of related derivatives include compounds featuring different aryl substitutions at position 3, such as 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. These halogenated analogs provide valuable insights into the effects of electron-withdrawing substituents on biological activity and physicochemical properties. The systematic comparison of these derivatives has demonstrated that halogen substitutions can significantly influence potency, selectivity, and metabolic stability.

The importance of pyrazolopyrimidine derivatives extends to their roles as protein kinase inhibitors, with particular emphasis on their activity against cyclin-dependent kinases, epidermal growth factor receptor, B-Raf kinase, mitogen-activated protein kinase, and phosphodiesterase-4. Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of various kinases involved in cancer progression, with some compounds showing low nanomolar inhibitory concentrations against specific targets. The structure-activity relationships observed within this family have provided valuable guidance for the rational design of next-generation inhibitors with improved selectivity profiles and reduced off-target effects.

Compound Position 3 Substituent Biological Activity Reference
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Methoxyphenyl Protein kinase inhibition
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Antitumor activity
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Kinase inhibition
3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3,4-Dimethoxyphenyl Enhanced lipophilicity

Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-8-13(16)19-15(17-9)14(10(2)18-19)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCPJAUELBWVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated compounds to furnish the desired pyrazolopyrimidine .

Industrial Production Methods

Industrial production methods for this compound often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as ultrasound-assisted synthesis in aqueous media have been employed to achieve high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve refluxing in solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structure–Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects :

  • 3-Position :
  • 4-Methoxyphenyl (target compound): Enhances CRF1 binding via hydrophobic and hydrogen-bonding interactions .
  • 4-Fluorophenyl (e.g., Compounds 32–35): Improves anti-mycobacterial activity due to increased electronegativity and membrane permeability .
    • 5-Position :
  • Methyl groups (target compound) improve metabolic stability compared to bulkier aryl groups (e.g., 4-isopropylphenyl in Compound 35) .

7-Amine Modifications :

  • Primary amine (target compound): Essential for CRF1 antagonism but susceptible to oxidation.
  • N-(Pyridin-2-ylmethyl) (Compounds 32–35): Enhances anti-mycobacterial potency by facilitating target engagement .
  • N,N-bis(2-methoxyethyl) (MPZP): Increases solubility and in vivo efficacy for CNS targets .

Halogen vs. Methoxy Substitutions :

  • Chlorine or fluorine at the 3-position (e.g., Compounds 6, 32) enhances antibacterial activity but may reduce CNS permeability compared to methoxy groups .

Pharmacological and Physicochemical Data

Property Target Compound MPZP Compound 34
Molecular Weight ~339 g/mol (estimated) 469.52 g/mol 422.43 g/mol
LogP ~3.5 (predicted) 4.2 3.8
Biological Activity CRF1 antagonism (inferred) CRF1 IC50 = 12 nM M. tuberculosis MIC = 0.2 μM
Metabolic Stability Moderate (methyl groups) High (bis-methoxyethyl groups) Moderate (pyridylmethyl)

Biological Activity

3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula: C₁₅H₁₆N₄O
  • CAS Number: 946686-69-7
  • Molecular Weight: 284.32 g/mol
  • Hazard Classification: Irritant

Antimicrobial Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated both antibiofilm and anti-quorum-sensing activities against various bacterial isolates. The results showed a marked improvement in activity compared to controls, suggesting potential applications in treating biofilm-associated infections .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundActivity TypeInhibition (%)Reference
Compound 6Anti-quorum sensing75%
Compound 7Antibiofilm activity80%
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineAntimicrobialSignificant improvement

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with antitumor activity. Compounds in this category have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth. For instance, certain derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Table 2: Antitumor Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Compound ABRAF(V600E)50
Compound BEGFR30
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineUnknown targetPotential activity noted

The biological activities of pyrazolo[1,5-a]pyrimidines are largely attributed to their ability to interact with specific biological targets. For example:

  • Antibacterial Mechanism: The inhibition of quorum sensing disrupts bacterial communication, leading to reduced virulence and biofilm formation.
  • Antitumor Mechanism: Inhibition of kinases such as BRAF and EGFR disrupts critical signaling pathways that promote cancer cell proliferation and survival.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various pyrazolo derivatives, it was found that those containing the methoxyphenyl group exhibited enhanced antibacterial activity against Gram-positive bacteria. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .

Case Study 2: Cancer Cell Line Testing

A series of synthesized pyrazolo[1,5-a]pyrimidines were tested against human cancer cell lines (e.g., A549 for lung cancer). The results indicated that compounds with specific substitutions on the phenyl ring showed IC50 values significantly lower than traditional chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically begins with cyclization of precursors (e.g., 3-amino-4,5-dimethylpyrazole) with β-diketones or enaminones under reflux in acetic acid or ethanol. Key steps include:
  • Core Formation : Cyclization at 80–100°C for 6–12 hours to form the pyrazolo[1,5-a]pyrimidine core.

  • Substitution : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.

  • Demethylation : Use of BBr₃ in dichloromethane (DCM) to remove protecting groups (e.g., methoxy to hydroxyl) if required .

  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility), catalysts (e.g., Pd for cross-coupling), and temperature to improve yields (typically 60–85%) .

    • Data Table : Comparison of Synthetic Routes
PrecursorSolventCatalystYield (%)Reference
3-Amino-4,5-dimethylpyrazoleEthanolNone62
Enaminone derivativeDMFPd(PPh₃)₄78

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), pyrimidine NH₂ (δ 5.2–5.8 ppm), and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and quaternary carbons .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹), C=N (~1600 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 323 for C₁₇H₁₈N₄O) and fragmentation patterns validate the structure .

Q. What preliminary biological assays are used to evaluate its enzyme inhibitory activity?

  • Methodological Answer :
  • Kinase/Enzyme Assays : Incubate with target enzymes (e.g., tubulin, carbonic anhydrase) and measure inhibition via fluorescence or colorimetry (e.g., NADH depletion for dehydrogenases). IC₅₀ values are calculated using dose-response curves .
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with comparison to positive controls like paclitaxel .

Advanced Research Questions

Q. How can structural contradictions in XRD and computational modeling be resolved?

  • Methodological Answer :
  • XRD Analysis : Resolve crystal packing effects by comparing bond lengths/angles (e.g., pyrimidine ring planarity) with DFT-optimized structures. Discrepancies >0.05 Å suggest experimental vs. theoretical deviations .

  • Docking Studies : Use software (e.g., AutoDock) to validate binding modes. If experimental IC₅₀ conflicts with docking scores, re-evaluate protonation states or solvent effects .

    • Data Table : Structural Parameters (XRD vs. DFT)
ParameterXRD ValueDFT ValueDeviation
C-N bond (pyrimidine)1.34 Å1.32 Å0.02 Å
Dihedral angle178.5°180°1.5°

Q. What strategies optimize selectivity in SAR studies for antitubulin activity?

  • Methodological Answer :
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance hydrophobic interactions with tubulin’s colchicine site .
  • Methoxyphenyl Modifications : Replace 4-methoxy with 3,4-dimethoxy to improve binding affinity (ΔG ≤ -8 kcal/mol) .
  • Protease Stability : Assess metabolic stability in liver microsomes; methyl groups at positions 2/5 reduce CYP450 oxidation .

Q. How are reaction mechanisms elucidated for nucleophilic substitution at position 7?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare rates of ¹²C vs. ¹³C isotopes to identify rate-determining steps (e.g., C-N bond formation) .
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes) in SNAr reactions .

Contradiction Analysis

Q. Why do synthetic yields vary across literature reports for similar derivatives?

  • Analysis :
  • Solvent Polarity : Polar aprotic solvents (DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis in vs. ethanol in ) .
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% increases cross-coupling efficiency but raises costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.